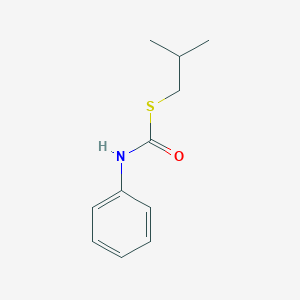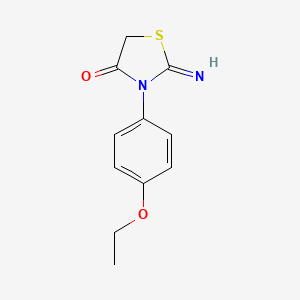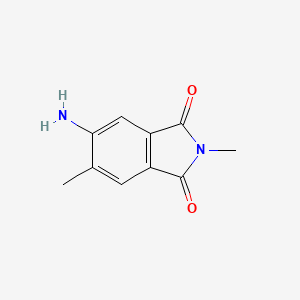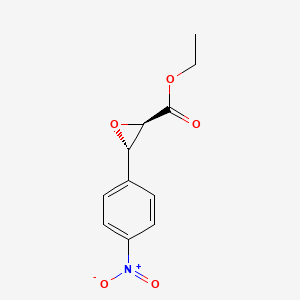
Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate is an organic compound with the molecular formula C7H10O4 It is characterized by the presence of a 1,3-dioxolane ring attached to a prop-2-enoate group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with 1,3-dioxolane in the presence of a suitable catalyst. The reaction typically requires refluxing the reactants in a solvent such as dioxane or toluene for several hours .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
化学反応の分析
Types of Reactions
Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate has several applications in scientific research:
作用機序
The mechanism of action of Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the 1,3-dioxolane ring, which can stabilize reaction intermediates and facilitate specific transformations .
類似化合物との比較
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2Z)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Uniqueness
Methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various synthetic and industrial applications .
特性
CAS番号 |
57314-38-2 |
|---|---|
分子式 |
C7H10O4 |
分子量 |
158.15 g/mol |
IUPAC名 |
methyl 3-(1,3-dioxolan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-9-6(8)2-3-7-10-4-5-11-7/h2-3,7H,4-5H2,1H3 |
InChIキー |
JFNAQIGEPPSVOU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1OCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Ethoxymethyl)sulfanyl]benzene-1,2-diamine](/img/structure/B14630786.png)
methanone](/img/structure/B14630805.png)
![Spiro[cyclopropane-1,9'-xanthene]](/img/structure/B14630807.png)

![Benzamide, N-[imino(phenylamino)methyl]-](/img/structure/B14630827.png)






![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
